1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine
Description
1-(2-Chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a methylsulfonyl group
Properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4S/c1-20(18,19)14-7-5-13(6-8-14)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLVCNKHMYDQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-6-nitroaniline.
Sulfonylation: The nitroaniline derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Piperazine Formation: Finally, the sulfonylated intermediate is reacted with piperazine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed:
Reduction: 1-(2-Amino-6-nitrophenyl)-4-(methylsulfonyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound sulfone.
Scientific Research Applications
1-(2-Chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(2-Chloro-6-nitrophenyl)piperazine: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-(2-Nitrophenyl)-4-(methylsulfonyl)piperazine: Lacks the chloro group, potentially altering its interaction with biological targets.
1-(2-Chloro-6-nitrophenyl)-4-(methylthio)piperazine: Contains a methylthio group instead of a methylsulfonyl group, which can impact its oxidation state and reactivity.
Uniqueness: 1-(2-Chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methylsulfonyl) groups can influence its reactivity and interactions with various targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
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